molecular formula C11H14N2O2S B3165648 ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 902449-77-8

ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B3165648
CAS RN: 902449-77-8
M. Wt: 238.31 g/mol
InChI Key: PZCXPJSIUSQLTN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (EDTC) is a synthetic compound used in the field of medicinal chemistry. It has recently been studied for its potential applications in a variety of medical treatments, ranging from cancer to neurodegenerative diseases. EDTC has shown promising results in laboratory experiments and is being further investigated for its potential therapeutic effects.

Scientific Research Applications

Synthesis of Pyrido and Thieno Derivatives

The compound has been utilized as a key intermediate in the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting its role in the development of new fused pyrazines which could have significant applications in medicinal chemistry and drug design (El-Kashef et al., 2000).

Antioxidant Activity

Research into thieno[2,3-b]pyridine derivatives, closely related to the target compound, demonstrated remarkable antioxidant activity. This suggests that modifications of the ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate structure could yield potent antioxidants, potentially applicable in treating oxidative stress-related diseases (Zaki et al., 2017).

Structural Studies and Oxidation Reactions

An interesting application involves the study of oxidation reactions and structural analysis of related compounds, providing insight into the stability and reactivity of pyrrole derivatives under various conditions. This research is vital for understanding the compound's behavior in synthetic processes and its potential applications in developing new chemical entities (Cirrincione et al., 1987).

Versatile Precursor for Heterocyclic Synthesis

The compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, demonstrating its utility in the creation of new molecules with potential application in drug discovery and development. This includes the synthesis of pyrrolopyridines and other complex heterocyclic systems, indicating the compound's value in organic synthesis and medicinal chemistry research (Kaigorodova et al., 2004).

properties

IUPAC Name

ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-4-15-11(14)9-8(12)7-5(2)6(3)16-10(7)13-9/h13H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCXPJSIUSQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 3
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 4
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 5
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 6
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

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